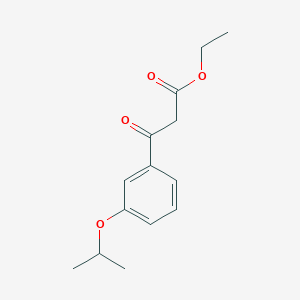

Ethyl (3-isopropoxybenzoyl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl (3-isopropoxybenzoyl)acetate is a chemical compound with the molecular formula C14H18O4 . It is used in scientific research and has numerous applications, including drug synthesis and organic reactions.

Synthesis Analysis

The synthesis of this compound involves a reaction with sodium hydride in diethyl ether at room temperature, followed by reflux for 7 hours . This process is similar to the Acetoacetic Ester Synthesis, which involves the formation of a beta-ketoester from an ester .

Molecular Structure Analysis

The molecular structure of this compound contains a total of 36 bonds, including 18 non-H bonds, 8 multiple bonds, 7 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, 1 aromatic ketone, and 1 aromatic ether .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo esterification or ester hydrolysis . The reaction mechanisms of AcILs with acid gases have been studied using molecular simulation and experimental characterization .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.29 . More detailed physical and chemical properties were not found in the search results.

科学的研究の応用

Solubility Studies

Research on solubility, particularly in the context of pharmaceuticals, often explores compounds like Ethyl (3-isopropoxybenzoyl)acetate. For instance, the study of non-linear van't Hoff solubility temperature plots provides insights into the solubility behavior of related compounds across different temperatures, which is crucial for pharmaceutical formulations (Grant et al., 1984).

Antioxidant Properties

Compounds structurally related to this compound, such as those derived from walnut kernels, demonstrate significant antioxidant activities. These activities are pivotal for exploring natural antioxidants in food and pharmaceuticals (Zhang et al., 2009).

Effects on Adipocyte Differentiation

Studies on parabens, which share a similar functional group with this compound, reveal their potential impact on adipocyte differentiation. This area of research could have implications for understanding obesity and metabolic disorders (Hu et al., 2013).

Synthesis Methodologies

The synthesis of new chemical entities, including diuretics and metallomesogens, often involves key intermediates or related compounds such as this compound. These studies contribute to the development of new pharmaceutical agents and materials with unique properties (Lee et al., 1984; Kovganko & Kovganko, 2013).

Safety and Hazards

While specific safety data for Ethyl (3-isopropoxybenzoyl)acetate was not found, similar compounds like ethyl acetate are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

作用機序

Target of Action

Ethyl (3-isopropoxybenzoyl)acetate is an ester, a class of organic compounds that are readily synthesized and naturally abundant . Esters are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) . Therefore, the primary targets of this compound are likely to be enzymes involved in ester metabolism.

Mode of Action

Esters can undergo various reactions, including hydrolysis to carboxylic acids under acidic or basic conditions, conversion to amides via an aminolysis reaction, trans-esterification reactions to form different esters, and reduction to form alcohols or aldehydes depending on the reducing agent . This compound, being an ester, is expected to interact with its targets through similar mechanisms.

Biochemical Pathways

Esters, including this compound, are involved in the acetate pathway, which is responsible for the biosynthesis of fatty acids and polyketides . This pathway involves the coupling of acetic acid units via condensation reactions to form poly-β-keto chains . These chains can then undergo subsequent condensations and other reactions to produce diverse structures, including fatty acids, polyacetylenes, prostaglandins, macrolide antibiotics, and many aromatic compounds .

Pharmacokinetics

Esters are generally known to be less reactive than acyl halides and acid anhydrides because the alkoxide group is a poor leaving group with its negative charge fully localized on a single oxygen atom . This property could influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it undergoes. For instance, if it undergoes hydrolysis, it would result in the formation of a carboxylic acid and an alcohol . If it undergoes a trans-esterification reaction, it would result in the formation of a different ester .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of an acid or base can promote the hydrolysis of the ester . Additionally, the presence of other reactants can lead to different reactions, such as aminolysis or trans-esterification .

生化学分析

Cellular Effects

Similar compounds have been shown to have effects on various types of cells and cellular processes . It is plausible that Ethyl (3-isopropoxybenzoyl)acetate could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Similar compounds have been shown to have varying effects at different dosages .

Metabolic Pathways

This compound may be involved in various metabolic pathways. The ATP-requiring enzymatic conversion of acetate and CoA to acetyl-CoA is an evolutionarily ancient and conserved metabolic pathway . This compound could potentially interact with this or other metabolic pathways.

Subcellular Localization

It is possible that it could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

特性

IUPAC Name |

ethyl 3-oxo-3-(3-propan-2-yloxyphenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-4-17-14(16)9-13(15)11-6-5-7-12(8-11)18-10(2)3/h5-8,10H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGUAIQHQWLIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC(=CC=C1)OC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Methyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B2997351.png)

![3-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2997353.png)

![1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2997358.png)

![(E)-N-[4-Methoxy-3-(tetrazol-1-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2997362.png)

![Ethyl 5-(3-(4-methoxyphenyl)propanamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2997367.png)

![{1-Azabicyclo[2.2.2]octan-3-yl}methanamine dihydrochloride](/img/structure/B2997371.png)

![2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2997373.png)